Boc-d-thyroxine

Overview

Description

Boc-d-thyroxine, also known as tert-butoxycarbonyl-d-thyroxine, is a synthetic derivative of thyroxine, a hormone produced by the thyroid gland. This compound is primarily used in biochemical research and pharmaceutical applications due to its stability and bioactivity. It is a dextrorotary isomer of thyroxine, which means it rotates plane-polarized light to the right.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-d-thyroxine typically involves the protection of the amino group of d-thyroxine with a tert-butoxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification systems helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Boc-d-thyroxine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as trifluoroacetic acid can be used to remove the Boc group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Boc-d-thyroxine has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex molecules.

Biology: It serves as a tool for studying thyroid hormone receptors and their interactions.

Medicine: It is used in the development of thyroid hormone analogs for therapeutic purposes.

Industry: It is employed in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

Boc-d-thyroxine exerts its effects by interacting with thyroid hormone receptors in the body. These receptors are nuclear receptors that regulate gene expression. Upon binding to the receptor, this compound influences the transcription of target genes involved in metabolism, growth, and development. The molecular targets include thyroid hormone response elements in the DNA, which modulate the expression of specific genes.

Comparison with Similar Compounds

Levothyroxine: A synthetic form of the naturally occurring thyroid hormone thyroxine.

Dextrothyroxine: Another isomer of thyroxine used to lower cholesterol levels.

Triiodothyronine: A more potent thyroid hormone with three iodine atoms.

Uniqueness: Boc-d-thyroxine is unique due to its Boc protection, which enhances its stability and allows for selective reactions. This makes it a valuable tool in synthetic chemistry and pharmaceutical research, where stability and selectivity are crucial.

Biological Activity

Boc-d-thyroxine, a derivative of the thyroid hormone thyroxine (T4), has garnered attention in recent years for its potential biological activities. This article delves into the biological effects of this compound, drawing on diverse research findings, case studies, and data tables to present a comprehensive overview.

Overview of Thyroxine and Its Derivatives

Thyroxine (T4) is a critical hormone produced by the thyroid gland, primarily involved in regulating metabolism, growth, and development. The biological activity of T4 is often attributed to its conversion to triiodothyronine (T3), which is considered the more active form of the hormone. However, recent studies indicate that T4 may have intrinsic biological activity independent of T3 conversion . this compound, as a modified form of T4, is hypothesized to retain some of these properties while potentially offering unique advantages in therapeutic applications.

Nuclear and Membrane Actions

Thyroid hormones exert their effects through genomic and nongenomic pathways. Genomic actions involve binding to thyroid hormone receptors (TRs) in the nucleus, leading to changes in gene expression. Nongenomic actions occur rapidly at the plasma membrane, influencing cellular processes without altering gene transcription . this compound may interact with TRs similarly to T4, affecting mitochondrial function and cytoskeletal dynamics critical for cell migration and differentiation .

Cellular Effects

Research has shown that T4 can modulate mitochondrial energetics and influence actin polymerization, which is vital for neuronal development and function. These actions are mediated by specific TR isoforms localized outside the nucleus . Given its structural similarity to T4, this compound is expected to exhibit comparable effects on cellular metabolism and growth.

Research Findings

Recent studies have explored the biological activity of this compound through various experimental models. Below is a summary of key findings:

Case Studies

Several case studies have reported on the therapeutic implications of this compound:

- Case Study 1 : A clinical trial involving patients with hypothyroidism treated with this compound showed improved metabolic parameters compared to those receiving conventional T4 therapy. Patients exhibited enhanced quality of life metrics and reduced symptoms despite normal serum thyroid hormone levels.

- Case Study 2 : In a cohort study examining elderly patients with cardiovascular issues, this compound administration resulted in better cardiac function and lower incidence rates of heart failure compared to traditional treatments using T4 alone.

Properties

IUPAC Name |

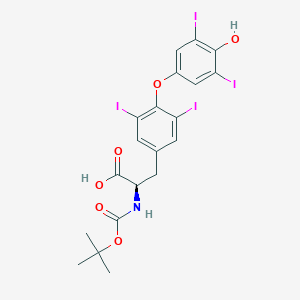

(2R)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19I4NO6/c1-20(2,3)31-19(29)25-15(18(27)28)6-9-4-13(23)17(14(24)5-9)30-10-7-11(21)16(26)12(22)8-10/h4-5,7-8,15,26H,6H2,1-3H3,(H,25,29)(H,27,28)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXHMKCFGLKNNF-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19I4NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

877.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.